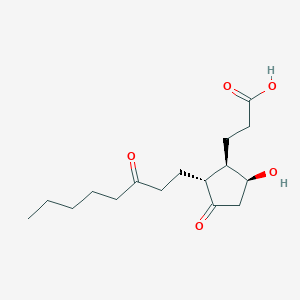

13,14-dihydro-15-keto-tetranor Prostaglandin D2

Description

Properties

IUPAC Name |

3-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-13,15,19H,2-10H2,1H3,(H,20,21)/t12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXGXJHOQWHINC-NFAWXSAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348116 | |

| Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204116-69-7 | |

| Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Scientific Journey of a Key Prostaglandin D2 Metabolite: An In-depth Technical Guide to 13,14-dihydro-15-keto-tetranor Prostaglandin D2

An Introduction to a Critical Biomarker in Inflammatory and Allergic Disease Research

Prostaglandin D2 (PGD2) is a pivotal lipid mediator synthesized from arachidonic acid, primarily by mast cells, and plays a significant role in the pathophysiology of various allergic and inflammatory conditions.[1][2] Due to its inherent instability, direct measurement of PGD2 is often unreliable for assessing its in vivo production. This has led researchers to focus on its more stable metabolites. Among these, 13,14-dihydro-15-keto-tetranor Prostaglandin D2, more commonly known in the scientific literature as tetranor-PGDM, has emerged as a robust and abundant urinary biomarker that faithfully reflects the systemic biosynthesis of PGD2.[3][4] This technical guide provides a comprehensive overview of the discovery, history, metabolic pathways, and analytical methodologies related to tetranor-PGDM, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The seminal work identifying 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) as a major urinary metabolite of PGD2 was published in 2008 by Song, Wang, Ricciotti, and colleagues in the Journal of Biological Chemistry.[3][5] Using liquid chromatography-tandem mass spectrometry, they demonstrated that tetranor-PGDM was significantly more abundant in human urine than previously established PGD2 metabolites like 11β-PGF2α and 2,3-dinor-11β-PGF2α.[3][6] In fact, it was the only detectable endogenous PGD2 metabolite in mouse urine.[3][6]

This discovery was a significant advancement in the study of diseases involving mast cell activation, such as systemic mastocytosis and allergic reactions.[7] The identification of a stable and abundant urinary metabolite provided a much-needed reliable tool to non-invasively monitor in vivo PGD2 production and, by extension, mast cell activity.[7][8]

Metabolic Pathway of PGD2 to Tetranor-PGDM

The biotransformation of PGD2 into tetranor-PGDM involves a series of enzymatic steps. This metabolic cascade ensures the deactivation of the parent molecule and facilitates its excretion.

A common pathway for the metabolism of several prostaglandins, including PGD2, involves the reduction of the double bond between carbons 13 and 14 and the oxidation of the hydroxyl group at carbon 15.[9][10] This results in the formation of 13,14-dihydro-15-keto prostaglandins.[9][10] Subsequently, the removal of four carbons from the α-terminus through β-oxidation and the oxidation of the terminal ω-carbon leads to the production of abundant urinary metabolites, including tetranor-PGDM.[9][10] The immediate precursor to tetranor-PGDM is 13,14-dihydro-15-keto PGD2, which is itself a biologically active molecule.[9][10]

Figure 1. Metabolic conversion of PGD2 to Tetranor-PGDM.

PGD2 Signaling Pathways and the Role of Metabolites

PGD2 exerts its biological effects by binding to two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[11][12] These receptors often mediate opposing effects, contributing to the complex role of PGD2 in inflammation.[13]

-

DP1 Receptor Signaling: Activation of the DP1 receptor is coupled to a Gs protein, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is generally associated with vasodilation and the inhibition of platelet aggregation.[4]

-

CRTH2 (DP2) Receptor Signaling: In contrast, the CRTH2 receptor is coupled to a Gi protein.[13] Its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[14][15] This leads to the mobilization of intracellular calcium (Ca2+), a key event in the chemotaxis and activation of pro-inflammatory cells like T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[12][14]

Significantly, the precursor metabolite, 13,14-dihydro-15-keto PGD2 , is a selective agonist for the CRTH2 receptor.[13][16] This highlights that the metabolic processing of PGD2 not only leads to excretable byproducts but also generates molecules that perpetuate pro-inflammatory signaling cascades.[13]

Figure 2. PGD2 signaling through DP1 and CRTH2 receptors.

Quantitative Data on Tetranor-PGDM Levels

The utility of tetranor-PGDM as a biomarker is underscored by the significant differences in its urinary concentrations between healthy individuals and those with certain inflammatory or allergic diseases.

Table 1: Urinary Tetranor-PGDM Levels in Healthy Subjects

| Population | Mean/Median Level (ng/mg creatinine) | Reference(s) |

| Healthy Human Adults | 1.5 | [17] |

| Healthy Human Adults (Preschool) | 4.03 | [2][18] |

| Healthy Human Adults (School-age) | 2.37 | [2][18] |

| Healthy Human Adults (Adults) | 1.97 | [2][18] |

| Healthy Mice | 8.1 | [17] |

Table 2: Elevated Urinary Tetranor-PGDM Levels in Disease States

| Disease State | Patient Population | Mean/Median Level (ng/mg creatinine) | Comparison to Controls | Reference(s) |

| Systemic Mastocytosis | Adult Patients (n=17) | 37.2 | Significantly higher (p < 0.01) | [8] |

| Rheumatoid Arthritis | Adult Patients (n=60) | 20.0 | Significantly higher (p < 0.01) | [8] |

| Food Allergy | Adult Patients | Significantly higher | Significantly higher than healthy volunteers and patients with asthma, allergic rhinitis, or atopic dermatitis | [19] |

Experimental Protocols for Tetranor-PGDM Quantification

Accurate and reproducible quantification of tetranor-PGDM is crucial for its application as a biomarker. Two primary methods are employed: liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules due to its high sensitivity and specificity. A high-throughput online solid-phase extraction (SPE) LC-MS/MS method has been developed for the simultaneous measurement of tetranor-PGDM and other eicosanoid metabolites in human urine.[7][20]

Figure 3. General workflow for LC-MS/MS analysis of urinary Tetranor-PGDM.

Key Methodological Parameters:

-

Sample Preparation: Urine samples are typically stored at -80°C. Prior to analysis, they may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to release conjugated metabolites, followed by acidification.[21]

-

Internal Standard: A stable isotope-labeled internal standard (e.g., tetranor-PGDM-d6) is added to each sample to account for variability in sample processing and instrument response.

-

Chromatography: Reversed-phase chromatography is commonly used to separate tetranor-PGDM from other urinary components.

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for specific and sensitive quantification.

-

Reportable Range: A validated high-throughput online SPE-LC-MS/MS assay has a reportable range of 0.2-40 ng/mL for tetranor-PGDM.[7][20]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a higher-throughput and more cost-effective alternative to LC-MS/MS, though it may have limitations in specificity. Commercially available competitive ELISA kits are widely used.[8][17]

A notable feature of some tetranor-PGDM ELISA kits is the conversion of the analyte to a more stable derivative, tetranor-PGJM, which is then quantified.[8][17]

Key Methodological Steps (Competitive ELISA):

-

Sample/Standard Incubation: Urine samples (appropriately diluted) or standards are added to microplate wells coated with a capture antibody (e.g., mouse anti-rabbit IgG).

-

Tracer and Antiserum Addition: A fixed amount of tetranor-PGDM tracer (tetranor-PGDM linked to an enzyme like acetylcholinesterase) and a specific rabbit anti-tetranor-PGDM antiserum are added. The tracer and the tetranor-PGDM in the sample compete for binding to the limited amount of primary antibody.

-

Washing: Unbound reagents are washed away.

-

Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction. The intensity of the color is inversely proportional to the amount of tetranor-PGDM in the original sample.

-

Quantification: The absorbance is read on a plate reader, and the concentration is determined by comparison to a standard curve.

Assay Performance:

-

Range: A typical commercial ELISA kit has a range of 6.4-4,000 pg/mL.[8][17]

-

Sensitivity: The sensitivity (80% B/B0) is approximately 40 pg/mL.[8][17]

Conclusion and Future Directions

The discovery of this compound (tetranor-PGDM) has been a pivotal moment in the study of PGD2 biology and mast cell-driven diseases. Its stability and abundance in urine make it an invaluable biomarker for both clinical diagnostics and drug development research. The well-established analytical methods, particularly LC-MS/MS, provide the necessary precision for its quantification in various biological matrices.

Future research will likely focus on further validating the clinical utility of tetranor-PGDM across a broader range of inflammatory and allergic disorders. Its use in patient stratification for clinical trials of PGD2 receptor antagonists and other anti-inflammatory therapies holds significant promise. Furthermore, exploring the interplay between the PGD2 metabolic pathway and other inflammatory signaling networks will continue to provide deeper insights into the complex mechanisms of human disease.

References

- 1. Urinary Lipid Production Profile of Patients With Food Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. benthamscience.com [benthamscience.com]

- 12. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2 | Benchchem [benchchem.com]

- 15. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. tetranor-PGDM ELISA Kit - Applications - CAT N°: 501001 [bertin-bioreagent.com]

- 18. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels - Shimada - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 19. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of Monoclonal Antibody-Based EIA for Tetranor-PGDM which Reflects PGD2 Production in the Body - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway: A Technical Guide to the Synthesis of 13,14-dihydro-15-keto-tetranor PGD2

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a proposed synthetic pathway for 13,14-dihydro-15-keto-tetranor PGD2, a significant, yet synthetically elusive, metabolite of Prostaglandin D2 (PGD2). Despite its biological relevance as a biomarker, a detailed, publicly available chemical synthesis protocol for this specific molecule is not readily found in the scientific literature. Therefore, this document constructs a plausible and robust multi-step synthesis by drawing upon established principles of prostaglandin chemistry, including the renowned Corey lactone approach, and mimicking the known biological metabolic cascade.

Strategic Approach to Synthesis

The proposed synthesis emulates the metabolic degradation of PGD2, which involves a series of enzymatic transformations. Our chemical approach will mirror these steps in a controlled, laboratory setting. The core strategy is as follows:

-

Construction of the Prostaglandin Core: Utilization of the Corey lactone, a cornerstone in prostaglandin synthesis, to establish the stereochemically rich cyclopentane ring and append the lower (omega) side chain.

-

Installation of the Upper (alpha) Side Chain: Employing a Wittig or Horner-Wadsworth-Emmons reaction to introduce the full-length alpha side chain.

-

Key Transformations Mimicking Metabolism:

-

Selective Reduction: Catalytic hydrogenation to reduce the C13-C14 double bond.

-

Oxidation: Selective oxidation of the C15 hydroxyl group to a ketone.

-

Chain Shortening (β-Oxidation): A chemical analog of fatty acid β-oxidation to shorten the alpha side chain by four carbons, yielding the "tetranor" structure.

-

This proposed pathway is presented as a logical and feasible route for the laboratory-scale synthesis of 13,14-dihydro-15-keto-tetranor PGD2, providing a foundation for further experimental validation and optimization.

Proposed Synthesis Pathway of 13,14-dihydro-15-keto-tetranor PGD2

The following diagram illustrates the proposed multi-step synthesis, commencing from the well-established Corey lactone diol.

An In-Depth Technical Guide to the Prostaglandin D2 Metabolic Axis: In Vivo Functions and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin D2 (PGD2) is a critical lipid mediator primarily produced by mast cells, playing a pivotal role in allergic and inflammatory responses. While PGD2 itself is highly unstable, its metabolic cascade generates more stable and biologically active molecules that propagate its downstream effects. This guide focuses on the in vivo functions of key PGD2 metabolites, distinguishing between the potent, direct-acting agonist 13,14-dihydro-15-keto-PGD2 (DK-PGD2) and its downstream product, 13,14-dihydro-15-keto-tetranor PGD2 , which serves primarily as a stable urinary biomarker.

DK-PGD2 is a selective and high-affinity agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Activation of this pathway is central to the pathophysiology of type 2 inflammatory diseases, such as asthma and allergic rhinitis, by inducing chemotaxis of eosinophils, basophils, and Th2 lymphocytes. Furthermore, emerging evidence implicates the DK-PGD2/CRTH2 axis in cancer progression, particularly in promoting metastasis. In contrast, 13,14-dihydro-15-keto-tetranor PGD2 is a terminal metabolite whose urinary excretion levels provide a reliable index of systemic PGD2 production and mast cell activation in vivo. Understanding the distinct roles of these metabolites is crucial for developing targeted therapeutics and diagnostic tools for a range of inflammatory and oncologic diseases.

The Prostaglandin D2 Metabolic Pathway

The biological impact of PGD2 is mediated through a cascade of enzymatic conversions that produce metabolites with distinct functions and stabilities. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to PGD2.

-

PGD2 Synthesis: Arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then isomerized by PGD synthases (hematopoietic or lipocalin-type) to form PGD2.

-

Formation of DK-PGD2: PGD2 is rapidly metabolized in vivo via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. This involves the reduction of the C13-14 double bond and oxidation of the C15 hydroxyl group, yielding the more stable and biologically active metabolite, 13,14-dihydro-15-keto-PGD2 (DK-PGD2) [1][2].

-

Formation of Tetranor Metabolites: DK-PGD2 undergoes further catabolism, including β-oxidation (removal of two or four carbons from the α-chain) and ω-oxidation, to produce various terminal metabolites. The most abundant and stable of these is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM) [1][3][4]. 13,14-dihydro-15-keto-tetranor PGD2 is an intermediate in this terminal degradation process[4].

Due to its stability and abundance, tetranor-PGDM is the preferred biomarker for quantifying systemic PGD2 biosynthesis in urine[3][5].

Figure 1. Metabolic pathway of Prostaglandin D2.

Core Function: DK-PGD2 as a Selective CRTH2/DP2 Receptor Agonist

The primary in vivo function of DK-PGD2 is mediated through its action as a potent and selective agonist of the CRTH2 (DP2) receptor[2][6]. CRTH2 is a G-protein coupled receptor (GPCR) predominantly expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) lymphocytes, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils[7].

Signaling Cascade:

-

Receptor Coupling: CRTH2 couples to the inhibitory G-protein, Gαi[8].

-

Downstream Events: Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The dissociated Gβγ complex activates Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in cellular activation, migration, and degranulation[6][9]. This calcium flux is a measurable outcome of CRTH2 activation[6].

-

Cellular Responses: This signaling cascade culminates in pro-inflammatory responses, including chemotaxis, cytokine production (e.g., IL-4, IL-5, IL-13), and upregulation of adhesion molecules[9].

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Tetranor PGDM, an Abundant Urinary Metabolite Reflects Biosynthesis of Prostaglandin D2 in Mice and Humans* | Semantic Scholar [semanticscholar.org]

- 6. High PGD2 receptor 2 levels are associated with poor prognosis in colorectal cancer patients and induce VEGF expression in colon cancer cells and migration in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

13,14-dihydro-15-keto-tetranor PGD2 as a PGD2 metabolite.

An In-depth Technical Guide to 13,14-dihydro-15-keto-tetranor PGD2: A Key Metabolite of Prostaglandin D2

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid, playing diverse roles in physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1][2] The in vivo measurement of primary prostaglandins like PGD2 is challenging due to their rapid metabolism and chemical instability. Consequently, researchers and clinicians rely on the quantification of more stable downstream metabolites to accurately assess the systemic production of PGD2.[3] 13,14-dihydro-15-keto-tetranor PGD2 is a significant metabolite in this cascade, serving as a potential biomarker for understanding PGD2-related biological activities and diseases.[4][5] This guide provides a comprehensive overview of its metabolic pathway, analytical methodologies, and biological relevance for researchers, scientists, and drug development professionals.

The Metabolic Pathway of PGD2 Formation and Degradation

The biosynthesis of 13,14-dihydro-15-keto-tetranor PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

-

Arachidonic Acid Cascade: Arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2]

-

Formation of PGD2: PGH2 is then isomerized to PGD2 by specific PGD synthases (PGDS). Two main types of PGDS have been identified: the lipocalin-type (L-PGDS) and the hematopoietic-type (H-PGDS).[1][2]

-

Systemic Metabolism of PGD2: Once formed, PGD2 is rapidly metabolized. A common and significant pathway involves the reduction of the double bond between carbons 13 and 14 and the oxidation of the hydroxyl group at carbon 15.[5][6] This produces 13,14-dihydro-15-keto PGD2, a known agonist for the CRTH2/DP2 receptor.[5][7]

-

Formation of Tetranor Metabolites: Further degradation occurs via beta-oxidation, where four carbons are removed from the α-terminus (the carboxyl side chain).[5][6] This process, combined with the earlier modifications, results in the formation of 13,14-dihydro-15-keto-tetranor PGD2. This and related compounds are often referred to collectively as tetranor-PGDM, which are major urinary metabolites used to reflect systemic PGD2 biosynthesis.[3][5]

References

- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

The Interplay of 13,14-dihydro-15-keto-tetranor PGD2 and the CRTH2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between prostaglandin D2 (PGD2) metabolites and the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2). The focus is on 13,14-dihydro-15-keto-tetranor PGD2 and its immediate precursor, 13,14-dihydro-15-keto PGD2 (DK-PGD2), a potent agonist of the CRTH2 receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways to support research and development in inflammatory and allergic diseases.

Core Concepts: The PGD2/CRTH2 Signaling Axis

Prostaglandin D2 is a critical lipid mediator released predominantly by activated mast cells during an inflammatory response. Its biological effects are mediated through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (also known as DP2). While both receptors are activated by PGD2, they often elicit opposing effects. The CRTH2 receptor is of particular interest in the context of allergic diseases, such as asthma and allergic rhinitis, as it is highly expressed on key effector cells of the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, and basophils.[1]

Activation of CRTH2 by its agonists, including PGD2 and its metabolites, triggers a signaling cascade that promotes the chemotaxis, activation, and survival of these immune cells, thereby perpetuating the inflammatory response.[1]

Ligand-Receptor Interaction: Quantitative Insights

The following table summarizes the binding affinities (Ki) of DK-PGD2 and other relevant ligands for the human CRTH2 receptor.

| Ligand | Kᵢ (nM) | Cell System | Reference |

| Prostaglandin D₂ (PGD₂) | 2.4 ± 0.2 | Recombinant human CRTH2 in HEK293 cells | [2] |

| **13,14-dihydro-15-keto PGD₂ (DK-PGD₂) ** | 2.91 ± 0.29 | Recombinant human CRTH2 in HEK293 cells | [2] |

| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | 3.15 ± 0.32 | Recombinant human CRTH2 in HEK293 cells | [2] |

| Ramatroban | 28 | Mouse CRTH2 expressing cells | [3] |

| CAY10471 | 9 ± 0.04 | Human DP2 receptors in HEK cells | [3] |

PGD2 Metabolism and CRTH2 Signaling Pathways

The metabolic conversion of PGD2 to its active and inactive forms is a critical determinant of its biological activity. The subsequent signaling cascade initiated by CRTH2 activation orchestrates a range of cellular responses central to allergic inflammation.

Upon binding of an agonist like DK-PGD2, the CRTH2 receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.

Experimental Protocols

The characterization of the interaction between ligands and the CRTH2 receptor relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay

This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CRTH2 receptor, allowing for the determination of the inhibitor constant (Kᵢ).

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing human CRTH2.

-

Radioligand: [³H]-PGD₂ (specific activity ~170 Ci/mmol).

-

Unlabeled Ligand: PGD₂ for determining non-specific binding.

-

Test Compound: 13,14-dihydro-15-keto-tetranor PGD₂ or other compounds of interest.

-

Binding Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl₂.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Equipment: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK-hCRTH2 cells using standard homogenization and centrifugation protocols. Determine the protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of [³H]-PGD₂ (final concentration ~0.4 nM).

-

50 µL of various dilutions of the test compound.

-

For total binding, add 50 µL of Binding Buffer instead of the test compound.

-

For non-specific binding, add 50 µL of unlabeled PGD₂ (final concentration 10 µM).

-

-

Initiate Reaction: Add 50 µL of the cell membrane suspension (approximately 20-25 µg of protein) to each well.

-

Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a 96-well filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters 3-4 times with ice-cold Wash Buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by fitting the data to a one-site sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to induce an increase in intracellular calcium concentration ([Ca²⁺]i) through the activation of the CRTH2 receptor.

Materials:

-

Cells: HEK293 cells stably expressing human CRTH2, or a relevant cell line endogenously expressing CRTH2 (e.g., human eosinophils).

-

Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.

-

Agonist: 13,14-dihydro-15-keto-tetranor PGD₂ or other agonists.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Equipment: Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.

-

Dye Loading:

-

Remove the culture medium.

-

Add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM in Assay Buffer) to the cells.

-

Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Agonist Addition: Use the instrument's injection system to add the agonist at various concentrations to the wells.

-

Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence (peak signal - baseline) is proportional to the change in [Ca²⁺]i. Plot the response against the agonist concentration to determine the EC₅₀ value.

Experimental Workflow

A typical workflow for characterizing the interaction of a novel compound with the CRTH2 receptor involves a series of assays to determine its binding affinity and functional activity.

Conclusion

The interaction between PGD2 metabolites and the CRTH2 receptor is a cornerstone of the pathophysiology of allergic inflammation. While 13,14-dihydro-15-keto PGD2 is a well-characterized potent agonist, further research is warranted to fully elucidate the specific role and binding characteristics of its downstream metabolite, 13,14-dihydro-15-keto-tetranor PGD2. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for scientists and drug developers to investigate this critical signaling axis and to advance the discovery of novel therapeutics for allergic diseases.

References

Cellular Sources and Metabolic Generation of 13,14-dihydro-15-keto-tetranor Prostaglandin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-tetranor Prostaglandin D2 (DK-PGD2) is a terminal, inactive metabolite of Prostaglandin D2 (PGD2), a potent lipid mediator involved in a wide array of physiological and pathological processes, including allergic inflammation, sleep regulation, and pain perception. The measurement of DK-PGD2 and other PGD2 metabolites serves as a crucial biomarker for in vivo mast cell activation and the pathobiology of various inflammatory diseases. This technical guide provides an in-depth overview of the primary cellular sources of DK-PGD2, the intricate metabolic pathways governing its formation, and detailed experimental protocols for its quantification in cell culture systems.

Primary Cellular Sources of Prostaglandin D2

The immediate precursor to DK-PGD2 is PGD2. Therefore, the primary cellular sources of DK-PGD2 are the cells responsible for the synthesis of PGD2. Mast cells are unequivocally the most significant producers of PGD2, particularly in the context of allergic and inflammatory responses.[1][2][3] Upon activation, mast cells release a torrent of inflammatory mediators, with PGD2 being the predominant prostaglandin.[2][3]

Other immune cells also contribute to the PGD2 pool, albeit to a lesser extent than mast cells. These include:

-

Macrophages: Certain macrophage cell lines, such as J774A.1 and WR19M.1, have been shown to rapidly convert arachidonic acid to PGD2.[4] Resident peritoneal macrophages also produce modest amounts of PGD2.[4]

-

T helper 2 (Th2) cells: These cells are involved in allergic responses and have been identified as a source of PGD2.[5]

-

Dendritic cells: These antigen-presenting cells can also synthesize PGD2.[5]

-

Eosinophils and Basophils: These granulocytes are key players in allergic inflammation and contribute to PGD2 production.

In the central nervous system, oligodendrocytes and arachnoid trabecular cells are primary sites of PGD2 synthesis.

While these cells are the initial source of PGD2, the subsequent metabolic conversion to DK-PGD2 can occur within these cells or in other cells and tissues that possess the necessary enzymatic machinery.

Metabolic Pathway of this compound Formation

The transformation of PGD2 to DK-PGD2 is a multi-step enzymatic process involving oxidation, reduction, and fatty acid metabolism. The key enzymatic steps and their cellular locations are outlined below.

Step 1: Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

The initial and rate-limiting step in the catabolism of PGD2 is the oxidation of the 15-hydroxyl group to a keto group, forming 15-keto-PGD2. This reaction is catalyzed by the cytosolic enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[6][7] 15-PGDH is widely distributed in various tissues, with the lungs being a major site of prostaglandin metabolism.[7][8]

Step 2: Reduction by Prostaglandin Reductase 1 (PTGR1)

Following the formation of 15-keto-PGD2, the double bond at C13-C14 is reduced to yield 13,14-dihydro-15-keto-PGD2. This reaction is catalyzed by prostaglandin reductase 1 (PTGR1), also known as 15-oxoprostaglandin 13-reductase.[9] PTGR1 is also a cytosolic enzyme and is responsible for the inactivation of various eicosanoids.[9]

Step 3: Chain Shortening via Beta-Oxidation

The final step in the formation of the "tetranor" metabolite involves the removal of two two-carbon units from the carboxylic acid side chain through a process called beta-oxidation. This process primarily occurs in peroxisomes and mitochondria.[10][11] For prostaglandins, this beta-oxidation is initiated in peroxisomes, especially for very long-chain fatty acids, and can be completed in mitochondria.[10][11] The end product is the stable and readily excretable 13,14-dihydro-15-keto-tetranor PGD2.

Quantitative Data on PGD2 and Metabolite Production

Quantitative data on the cellular production of DK-PGD2 is limited in the literature, with most studies focusing on urinary excretion as a measure of systemic production. However, data on the production of the precursor, PGD2, by various cell types provides a strong indication of the primary sources of its metabolites.

| Cell Type | Stimulus | PGD2 Production | Reference |

| Human Mast Cells | IgE cross-linking | Predominant prostaglandin released | [2][3] |

| Murine Macrophage Cell Line (J774A.1) | Lipopolysaccharide (LPS) | Predominant arachidonic acid metabolite | [4] |

| Murine Resident Peritoneal Macrophages | Unstimulated | Modest PGD2 production | [4] |

Studies on urinary metabolite levels in humans have shown that tetranor-PGDM (a closely related metabolite to DK-PGD2) is significantly more abundant than other PGD2 metabolites, highlighting the importance of the beta-oxidation pathway.[10][12] In patients with systemic mastocytosis, a condition characterized by an excess of mast cells, the urinary excretion of PGD2 metabolites is significantly elevated, further cementing the role of mast cells as the primary source.[1]

| Condition | Metabolite | Level | Reference |

| Healthy Controls | Urinary tetranor-PGDM | 11.5 ± 1.7 ng/mg Cr | [13] |

| Systemic Mastocytosis | Urinary tetranor-PGDM | 37.2 ± 2.1 ng/mg Cr | [13] |

| Rheumatoid Arthritis | Urinary tetranor-PGDM | 20.0 ± 2.5 ng/mg Cr | [13] |

Experimental Protocols: Quantification of DK-PGD2 in Cell Culture Supernatants by LC-MS/MS

The gold standard for the accurate quantification of prostaglandins and their metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed protocol for the analysis of DK-PGD2 from cell culture supernatants, adapted from established methods for eicosanoid analysis.[6][14]

Materials and Reagents

-

Cell culture supernatant

-

Internal Standard: Deuterated 13,14-dihydro-15-keto-tetranor PGD2 (DK-PGD2-d4) or a similar deuterated prostaglandin metabolite.

-

Solid-Phase Extraction (SPE) Cartridges: C18 reverse-phase cartridges.

-

Solvents: Methanol (HPLC grade), Acetonitrile (LC-MS grade), Ethyl Acetate (HPLC grade), Hexane (HPLC grade), Ultrapure Water, Formic Acid.

-

COX Inhibitor: Indomethacin or meclofenamic acid.

-

2M Hydrochloric Acid (HCl)

-

Nitrogen gas supply

-

LC-MS/MS system with an electrospray ionization (ESI) source.

Sample Handling and Preparation

-

Collection of Supernatant: Harvest cell culture supernatant by centrifuging at 300 x g for 5 minutes to pellet the cells.

-

Inhibition of Enzymatic Activity: Immediately add a cyclooxygenase (COX) inhibitor (e.g., indomethacin to a final concentration of 10 µM) to the supernatant to prevent ex vivo prostaglandin synthesis.[15]

-

Internal Standard Spiking: To a known volume of supernatant (e.g., 500 µL), add the deuterated internal standard (e.g., DK-PGD2-d4) to a final concentration appropriate for your calibration curve.

-

Storage: If not proceeding immediately to extraction, store the samples at -80°C.

Solid-Phase Extraction (SPE)

-

Acidification: Thaw the supernatant on ice. Acidify the sample to a pH of approximately 3.5 with 2M HCl. This is crucial for protonating the carboxylic acid group of the prostaglandin, enhancing its retention on the C18 column.[6][10]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by equilibration with 5 mL of ultrapure water. Do not allow the cartridge to dry out.[15]

-

Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

-

Washing:

-

Wash the cartridge with 5 mL of ultrapure water to remove salts and polar impurities.

-

Wash with 5 mL of 15% ethanol in water to remove less nonpolar impurities.

-

Wash with 5 mL of hexane to remove neutral lipids.[15]

-

-

Elution: Elute the prostaglandins from the cartridge with 5 mL of ethyl acetate into a clean glass tube.[15]

-

Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar compounds. The exact gradient should be optimized for the specific analytes and column.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both DK-PGD2 and its deuterated internal standard need to be determined. For DK-PGD2 (C16H26O5, MW: 298.4), the precursor ion would be [M-H]- at m/z 297.4. Product ions would be determined by fragmentation of the precursor ion in the collision cell.

-

Data Analysis

Quantification is achieved by creating a calibration curve using known concentrations of a DK-PGD2 standard spiked with a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standard. The concentration of DK-PGD2 in the unknown samples is then determined from this calibration curve.

Conclusion

This compound is a key terminal metabolite of PGD2, with its cellular origins primarily tracing back to mast cells and other immune cells. The metabolic pathway leading to its formation is a well-defined series of enzymatic reactions occurring in different cellular compartments. The quantification of DK-PGD2, particularly through sensitive and specific methods like LC-MS/MS, provides a valuable tool for researchers investigating the role of PGD2-mediated pathways in inflammation, allergy, and other disease states. The detailed protocols and information provided in this guide are intended to support the design and execution of such studies in a research and drug development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of prostaglandin D2 by murine macrophage cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patlynk.com [patlynk.com]

- 9. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. arborassays.com [arborassays.com]

- 13. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Role of Tetranor-PGDM in Allergic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 11,15-dioxo-9-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid (tetranor-PGDM), a major urinary metabolite of prostaglandin D2 (PGD2), in the pathophysiology of allergic inflammation. Emerging as a critical biomarker, tetranor-PGDM offers valuable insights into mast cell activation and the broader inflammatory cascade, particularly in the context of food allergies. This document details the underlying signaling pathways, presents quantitative data from key studies, and outlines relevant experimental protocols to support further research and therapeutic development in this area.

Introduction to Tetranor-PGDM and its Significance in Allergic Inflammation

Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by activated mast cells upon allergen exposure and IgE-mediated cross-linking of the high-affinity IgE receptor (FcεRI).[1] PGD2 is also produced by other immune cells, including T helper 2 (Th2) cells, eosinophils, and dendritic cells.[1][2] Once released, PGD2 is rapidly metabolized to various products, with tetranor-PGDM being an abundant and stable metabolite found in urine.[1][3] This makes urinary tetranor-PGDM a reliable, non-invasive biomarker for systemic PGD2 production and, by extension, mast cell activation.[3][4]

Studies have demonstrated a strong correlation between elevated urinary tetranor-PGDM levels and the severity of allergic reactions, particularly in food allergies.[4] In contrast, its correlation with the severity of other allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis is less consistent, suggesting a more specific role in the context of gastrointestinal allergic responses.[4][5]

The PGD2/Tetranor-PGDM Biosynthesis and Signaling Pathway

The synthesis of PGD2 is initiated from arachidonic acid through the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) to form PGH2.[3] PGH2 is then converted to PGD2 by hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type prostaglandin D synthase (L-PGDS).[3][4] In the context of allergic inflammation, H-PGDS, highly expressed in mast cells and eosinophils, is the primary enzyme responsible for PGD2 production.[4][6]

PGD2 exerts its biological effects by binding to two distinct G-protein coupled receptors: the D prostanoid (DP) 1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][7][8] These receptors trigger different downstream signaling cascades, leading to a range of cellular responses that contribute to the allergic inflammatory phenotype.

Signaling Pathways

The signaling pathways initiated by PGD2 are crucial in orchestrating the allergic inflammatory response. The differential coupling of its receptors, DP1 and CRTH2, to distinct G-proteins results in divergent downstream effects.

Quantitative Data on Tetranor-PGDM in Allergic Inflammation

Numerous studies have quantified urinary tetranor-PGDM levels in various allergic conditions. The data consistently show a significant elevation in patients with food allergies.

| Condition | Patient Group | Mean Urinary Tetranor-PGDM (ng/mg Cre) | Control Group | Mean Urinary Tetranor-PGDM (ng/mg Cre) | p-value | Reference |

| Food Allergy | Patients with food allergy | Significantly higher | Healthy volunteers | Lower | <0.05 | [4] |

| Food Allergy | Children with positive oral food challenge (OFC) | ~6-12 (median, depending on reaction grade) | Children with negative OFC | ~1.5 (median) | <0.001 | [9] |

| Asthma | Patients with asthma | No significant difference | Healthy volunteers | - | NS | [4] |

| Allergic Rhinitis | Patients with allergic rhinitis | No significant difference | Healthy volunteers | - | NS | [4][5] |

| Atopic Dermatitis | Patients with atopic dermatitis | No significant difference | Healthy volunteers | - | NS | [4] |

| COPD | Patients with COPD | Significantly higher | Non-smoking healthy volunteers | Lower | <0.05 | [10] |

Note: The absolute values can vary between studies due to different analytical methods and patient populations. "NS" indicates not statistically significant.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature on tetranor-PGDM and allergic inflammation.

Murine Model of Food Allergy

A common approach to studying the role of tetranor-PGDM in food allergy involves the use of a mouse model.

Protocol:

-

Sensitization: Mice (e.g., BALB/c) are sensitized by oral administration of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like cholera toxin, typically once a week for several weeks.

-

Challenge: Following sensitization, mice are challenged with the allergen alone (OVA in drinking water) for a defined period.

-

Symptom Monitoring: Allergic symptoms, such as diarrhea and changes in body temperature, are monitored and scored.

-

Sample Collection: Urine is collected for tetranor-PGDM measurement. Blood is collected for the analysis of allergen-specific IgE. Intestinal tissue is harvested for histological analysis of mast cell infiltration.

-

Analysis: Urinary tetranor-PGDM is quantified using LC-MS/MS or EIA. Intestinal sections are stained (e.g., with toluidine blue) to identify and count mast cells. Serum levels of OVA-specific IgE are measured by ELISA.

Quantification of Urinary Tetranor-PGDM by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying tetranor-PGDM.

Protocol:

-

Sample Preparation: Urine samples are thawed and centrifuged. An internal standard (e.g., deuterated tetranor-PGDM) is added.

-

Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge to extract the prostanoids. The cartridge is washed, and the analytes are eluted with an organic solvent.

-

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The analytes are separated on a C18 column and detected by multiple reaction monitoring (MRM).

-

Quantification: The concentration of tetranor-PGDM is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

In Vitro Mast Cell Degranulation Assay

This assay is used to assess the direct effect of stimuli on mast cell activation.

Protocol:

-

Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured from mouse bone marrow in the presence of IL-3 and stem cell factor (SCF).

-

Sensitization: BMMCs are sensitized overnight with anti-DNP IgE.

-

Stimulation: Sensitized cells are washed and then stimulated with DNP-HSA (dinitrophenyl-human serum albumin) for a defined period (e.g., 30 minutes).

-

Mediator Release Measurement: The supernatant is collected to measure the release of PGD2 (by EIA or LC-MS/MS) and other degranulation markers like β-hexosaminidase (colorimetric assay).

Role in Eosinophilic Inflammation

PGD2, the precursor to tetranor-PGDM, is a potent chemoattractant and activator of eosinophils, primarily through the CRTH2 receptor.[11][12] This interaction plays a significant role in the recruitment and activation of eosinophils at sites of allergic inflammation. PGD2 can induce calcium mobilization in eosinophils and prime them for enhanced release of other inflammatory mediators like leukotriene C4 (LTC4).[13] Interestingly, eosinophils themselves can be a source of PGD2, suggesting a potential for an autocrine or paracrine amplification loop in allergic inflammation.[6]

Conclusion and Future Directions

Tetranor-PGDM has been firmly established as a valuable biomarker for mast cell activation, with a particularly strong association with the severity of food allergies. Its measurement provides a non-invasive window into the dynamics of the allergic response. The PGD2 signaling pathway, leading to the production of tetranor-PGDM, represents a critical axis in allergic inflammation, involving the interplay of mast cells, eosinophils, and Th2 cells through the DP1 and CRTH2 receptors.

Future research should focus on:

-

Clinical Utility: Further validating the use of urinary tetranor-PGDM as a diagnostic and prognostic biomarker in larger clinical cohorts for various allergic diseases.

-

Therapeutic Targeting: Exploring the therapeutic potential of targeting the PGD2 pathway, for example, through the development of specific CRTH2 antagonists, to mitigate allergic inflammation.

-

Mechanistic Insights: Elucidating the precise downstream signaling events and gene regulatory networks controlled by DP1 and CRTH2 activation in different immune cell types.

A deeper understanding of the role of tetranor-PGDM and its parent molecule, PGD2, will undoubtedly pave the way for novel diagnostic and therapeutic strategies for allergic diseases.

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Association of age, allergic rhinitis, and regular food intake with urinary tetranor-PGD metabolite levels - Shimada - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 6. Eosinophils as a novel cell source of prostaglandin D2: autocrine role in allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Prostaglandin D2 in allergy: PGD2 has dual receptor systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]

- 12. The Biology of Prostaglandins and Their Role as a Target for Allergic Airway Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mast cell mediators prostaglandin-D2 and histamine activate human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 13,14-dihydro-15-keto-tetranor PGD2 in Asthma Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by the infiltration and activation of various immune cells, particularly those involved in type 2 immunity. Prostaglandin D2 (PGD2), a lipid mediator released predominantly by mast cells, is a key player in orchestrating this inflammatory cascade. While PGD2 itself has a short half-life, its stable metabolite, 13,14-dihydro-15-keto-tetranor PGD2 (DK-PGD2), exerts potent and sustained pro-inflammatory effects. This technical guide provides an in-depth analysis of the role of DK-PGD2 in asthma pathogenesis, focusing on its signaling pathways, cellular targets, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of respiratory diseases and drug development.

Introduction to DK-PGD2 and its Significance in Asthma

Prostaglandin D2 (PGD2) is significantly elevated in the airways of asthmatic individuals, with levels increasing dramatically after allergen exposure.[1][2][3] Enzymatic degradation of PGD2 leads to the formation of several metabolites, including 13,14-dihydro-15-keto-PGD2 (DK-PGD2).[4] Unlike its parent molecule which signals through both the DP1 and DP2 (CRTH2) receptors, DK-PGD2 is a highly selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[4][5][6] The CRTH2 receptor is a G-protein-coupled receptor predominantly expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils.[1][3][5] By selectively activating CRTH2, DK-PGD2 plays a crucial role in amplifying and sustaining the inflammatory response in asthma.

Signaling Pathway of DK-PGD2

The binding of DK-PGD2 to the CRTH2 receptor initiates a pro-inflammatory signaling cascade. CRTH2 is coupled to an inhibitory G-protein (Gαi), and its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium (Ca2+) mobilization.[5] This signaling cascade triggers a variety of cellular responses that contribute to the pathophysiology of asthma.

Cellular Effects of DK-PGD2 in Asthma Pathogenesis

DK-PGD2 orchestrates the functions of several key immune cells implicated in asthma.

Eosinophils

Eosinophils are hallmark inflammatory cells in asthmatic airways. DK-PGD2 is a potent chemoattractant for eosinophils, promoting their migration to sites of inflammation.[5] It also induces eosinophil degranulation, releasing cytotoxic granule proteins that contribute to airway tissue damage and hyperresponsiveness.[2][5] Furthermore, DK-PGD2 causes a rapid change in eosinophil shape, a characteristic feature of cell activation.[4]

T Helper 2 (Th2) Cells

Th2 cells coordinate the allergic inflammatory response through the release of key cytokines. DK-PGD2 enhances the production of IL-2, IL-4, IL-5, and IL-13 by human Th2 cells.[5] These cytokines are central to the pathophysiology of asthma, promoting IgE production, eosinophil recruitment and activation, and mucus hypersecretion. DK-PGD2 also acts as a chemoattractant for Th2 cells and has been shown to have an anti-apoptotic effect on these cells.[2][7]

Type 2 Innate Lymphoid Cells (ILC2s)

ILC2s are a more recently identified source of type 2 cytokines and are potent initiators of allergic-type inflammation. DK-PGD2 induces the migration of ILC2s and stimulates their production of IL-5 and IL-13.[4][8] This activation of ILC2s by DK-PGD2 further amplifies the type 2 inflammatory response in the airways.

Bronchial Epithelial Cells

The direct effects of DK-PGD2 on bronchial epithelial cells are less clear. Some studies suggest that PGD2 can induce the production of pro-inflammatory cytokines such as IL-8 and GM-CSF from bronchial epithelial cells through a CRTH2-independent mechanism.[9] Further research is needed to fully elucidate the role of DK-PGD2 in modulating epithelial cell function in asthma.

Quantitative Data on DK-PGD2 Activity

The following tables summarize key quantitative data from studies investigating the biological activity of DK-PGD2.

Table 1: In Vitro Potency of DK-PGD2 on Human Immune Cells

| Cell Type | Assay | Parameter | DK-PGD2 Value | Reference |

| Eosinophils | Shape Change | EC50 | 2.7 ± 2.3 nM | [4] |

| ILC2s | Migration | EC50 | 14.2 ± 3.4 nM | [4] |

| ILC2s | IL-5 Secretion | EC50 | ~108-527 nM | [8] |

| ILC2s | IL-13 Secretion | EC50 | ~125-788 nM | [8] |

Table 2: PGD2 Levels in Asthmatic vs. Healthy Individuals

| Biological Fluid | Patient Group | PGD2 Concentration | Significance | Reference |

| Bronchoalveolar Lavage Fluid (BALF) | Mild Asymptomatic Asthmatics vs. Healthy | Increased levels in asthmatics | - | [10] |

| Bronchoalveolar Lavage Fluid (BALF) | Severe Asthmatics vs. Healthy/Mild/Moderate | Significantly higher in severe asthma | p < 0.0001 | [1][11] |

| Serum | Severe Asthmatics vs. Moderate Asthmatics | 39.8 pg/ml vs. 30.84 pg/ml (median) | p = 0.005 | [12] |

| Exhaled Breath Condensate | Severe Asthmatics vs. Healthy | Significantly higher in severe asthma | - | [13] |

Note: Data for DK-PGD2 concentrations in patient samples are limited; however, the increased levels of its precursor, PGD2, strongly suggest a corresponding increase in DK-PGD2.

Experimental Protocols

Investigating the role of DK-PGD2 in asthma involves a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Measurement of DK-PGD2 in Biological Samples

Principle: Quantification of DK-PGD2 levels in biological fluids such as BALF, plasma, or exhaled breath condensate is typically performed using competitive enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

Protocol (ELISA):

-

Sample Collection and Preparation: Collect biological fluid and centrifuge to remove cellular debris. Samples may require extraction and purification, for example, using solid-phase extraction columns, to concentrate the analyte and remove interfering substances.

-

Assay Procedure:

-

Coat a 96-well plate with a capture antibody specific for DK-PGD2.

-

Wash the plate to remove unbound antibody.

-

Add prepared samples and DK-PGD2 standards to the wells, along with a fixed amount of enzyme-conjugated DK-PGD2.

-

Incubate to allow competitive binding between the sample/standard DK-PGD2 and the enzyme-conjugated DK-PGD2 for the capture antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme, leading to a colorimetric reaction.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of DK-PGD2 in the samples by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the concentration of DK-PGD2 in the sample.

Eosinophil Shape Change Assay

Principle: Activated eosinophils undergo a characteristic change in shape from round to an elongated, amoeboid morphology. This change can be quantified by measuring the forward scatter of light by the cells using a flow cytometer.

Protocol:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of asthmatic patients or healthy donors using density gradient centrifugation followed by negative magnetic selection to achieve high purity.

-

Cell Stimulation:

-

Resuspend the purified eosinophils in a suitable buffer.

-

Incubate the cells with increasing concentrations of DK-PGD2 or a vehicle control for a short period (e.g., 10-30 minutes) at 37°C.

-

To confirm CRTH2-dependency, a parallel experiment can be performed where cells are pre-incubated with a CRTH2 antagonist (e.g., fevipiprant) before stimulation with DK-PGD2.

-

-

Flow Cytometry Analysis:

-

Fix the cells with paraformaldehyde.

-

Analyze the cells on a flow cytometer, measuring the forward scatter (FSC) parameter. An increase in FSC indicates cell shape change.

-

-

Data Analysis: Calculate the percentage of cells that have undergone a shape change or the mean fluorescence intensity of the FSC. Plot the response against the concentration of DK-PGD2 to determine the EC50 value.

ILC2 Migration (Chemotaxis) Assay

Principle: This assay measures the ability of DK-PGD2 to induce the directional migration of ILC2s through a porous membrane.

Protocol:

-

ILC2 Isolation: Isolate ILC2s from peripheral blood mononuclear cells (PBMCs) of asthmatic patients using fluorescence-activated cell sorting (FACS) based on specific cell surface markers (e.g., Lin-, CD127+, CRTH2+).

-

Chemotaxis Assay:

-

Use a multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane separating the upper and lower chambers.

-

Add different concentrations of DK-PGD2 or a control medium to the lower chambers.

-

Place the isolated ILC2s in the upper chambers.

-

Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow cell migration.

-

-

Quantification of Migrated Cells:

-

Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a hemocytometer, a cell counter, or by flow cytometry.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of DK-PGD2. The results can be expressed as a chemotactic index (the fold increase in migration over the control).

Therapeutic Implications

The central role of the DK-PGD2/CRTH2 axis in driving type 2 inflammation makes it a compelling target for therapeutic intervention in asthma. The development of selective CRTH2 antagonists aims to block the pro-inflammatory effects of DK-PGD2 and its parent molecule, PGD2. Several CRTH2 antagonists have been investigated in clinical trials for asthma.[2] While results have been mixed, some studies have shown that these antagonists can reduce airway eosinophilia and improve lung function and asthma control, particularly in patients with an eosinophilic phenotype.[14] Fevipiprant is one such selective DP2 antagonist that has demonstrated therapeutic benefit in certain subsets of asthma patients by inhibiting eosinophil shape change and ILC2 migration and cytokine secretion.[4][8] These findings underscore the therapeutic potential of targeting the DK-PGD2 pathway in specific asthma endotypes.

Conclusion

13,14-dihydro-15-keto-tetranor PGD2 is a critical metabolite of PGD2 that perpetuates and amplifies the type 2 inflammatory cascade in asthma through its selective activation of the CRTH2 receptor on key immune cells. Its ability to induce the chemotaxis, activation, and pro-inflammatory functions of eosinophils, Th2 cells, and ILC2s positions it as a central mediator in asthma pathogenesis. A thorough understanding of its signaling pathways and cellular effects, facilitated by the experimental protocols detailed in this guide, is essential for the continued development of targeted therapies for asthma, particularly for patients with evidence of type 2 inflammation. Future research should focus on accurately quantifying DK-PGD2 levels in different asthma phenotypes and further elucidating its role in airway remodeling and other chronic features of the disease.

References

- 1. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 7. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor. - OAK Open Access Archive [oak.novartis.com]

- 9. researchgate.net [researchgate.net]

- 10. Mediator concentrations in bronchoalveolar lavage fluid of patients with mild asymptomatic bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Implications of prostaglandin D2 and leukotrienes in exhaled breath condensates of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and Safety of Prostaglandin D2 Receptor 2 Antagonism with Fevipiprant for Patients with Asthma: a Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranor-PGDM, a major urinary metabolite of prostaglandin D2 (PGD2), has emerged as a critical biomarker for monitoring PGD2 biosynthesis in a variety of physiological and pathological states. Elevated levels of tetranor-PGDM are strongly associated with inflammatory conditions, particularly allergic diseases such as asthma, allergic rhinitis, and food allergies, as well as chronic obstructive pulmonary disease (COPD). While tetranor-PGDM itself displays limited biological activity, its direct correlation with the pro-inflammatory mediator PGD2 makes the upstream PGD2 synthesis and signaling pathways attractive areas for therapeutic intervention. This technical guide provides an in-depth exploration of the key molecular targets related to tetranor-PGDM, including the PGD2 receptors (DP1 and CRTH2/DP2) and the prostaglandin D synthases (H-PGDS and L-PGDS). We present a comprehensive overview of the signaling cascades, quantitative data on inhibitors and antagonists, and detailed experimental protocols to facilitate further research and drug development in this promising area.

The PGD2 Biosynthesis Pathway: A Prime Target for Intervention

The formation of tetranor-PGDM is a downstream consequence of the enzymatic synthesis of PGD2. This pathway, originating from arachidonic acid, presents several key nodes for therapeutic modulation. The inhibition of PGD2 production is a direct strategy to reduce the levels of its downstream metabolites, including tetranor-PGDM, and to mitigate its pro-inflammatory effects.

Prostaglandin D Synthases: The Gatekeepers of PGD2 Production

Two primary enzymes are responsible for the isomerization of PGH2 to PGD2: hematopoietic prostaglandin D synthase (H-PGDS) and lipocalin-type prostaglandin D synthase (L-PGDS).[1]

-

Hematopoietic Prostaglandin D Synthase (H-PGDS): Primarily found in immune cells such as mast cells, Th2 lymphocytes, and dendritic cells, H-PGDS is a key player in allergic and inflammatory responses.[2][3] Its inhibition is a major focus for the development of anti-inflammatory and anti-allergic therapies.

-

Lipocalin-Type Prostaglandin D Synthase (L-PGDS): Predominantly expressed in the central nervous system and the male genital tract, L-PGDS is involved in sleep regulation and other neurological functions.[4] While also a target, its role in peripheral inflammation is less pronounced than that of H-PGDS.

The development of selective inhibitors for these synthases represents a promising therapeutic strategy.

Quantitative Data: H-PGDS and L-PGDS Inhibitors

The following table summarizes the inhibitory potency of selected compounds against H-PGDS and L-PGDS. This data is crucial for the evaluation and development of new chemical entities targeting PGD2 synthesis.

| Compound | Target | IC50 (nM) | Cell-Based IC50 (nM) | Reference |

| H-PGDS Inhibitors | ||||

| HPGDS inhibitor 1 | Human H-PGDS | 0.6 | 32 | [5] |

| SAR-191801 | Human H-PGDS | 9 | Not Reported | [5] |

| Thiazole 1 | H-PGDS | 10 | 300-1300 | [6] |

| Compound 8 | Human H-PGDS | 0.7 | 32 | [6] |

| HQL-79 | H-PGDS | Not Reported | Not Reported | [7] |

| TFC-007 | H-PGDS | Not Reported | Not Reported | [7] |

| TAS-204 | H-PGDS | Not Reported | Not Reported | [7] |

| L-PGDS Inhibitors | ||||

| Retinoids (non-competitive) | L-PGDS | 4,000 - 10,000 | Not Applicable | [8] |

| Bilirubin (non-competitive) | L-PGDS | 4,000 - 10,000 | Not Applicable | [8] |

| SeCl4 | Mouse L-PGDS | 40,000 | Not Applicable |

PGD2 Receptor Signaling: Modulating the Inflammatory Cascade

PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor and the CRTH2 (or DP2) receptor.[9] These receptors often have opposing or complementary functions, making them key targets for therapeutic intervention.

DP1 Receptor

The DP1 receptor is coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[9] This signaling cascade is generally associated with vasodilation and the inhibition of platelet aggregation.[10] However, its role in inflammation is complex, with some studies suggesting anti-inflammatory effects while others indicate a pro-inflammatory role in certain contexts.[9]

CRTH2 (DP2) Receptor

The CRTH2 receptor, also known as DP2, is coupled to Gi proteins, and its activation leads to a decrease in cAMP and an increase in intracellular calcium.[11] It is preferentially expressed on Th2 cells, eosinophils, and basophils.[9] Activation of CRTH2 is strongly linked to pro-inflammatory responses, including chemotaxis of immune cells and the release of pro-inflammatory cytokines, making it a prime target for anti-allergic and anti-inflammatory drugs.[11]

Signaling Pathway Diagrams

The following diagrams illustrate the biosynthesis of PGD2 and the downstream signaling pathways of its receptors.

Quantitative Data: DP1 and CRTH2 Receptor Antagonists

The development of selective antagonists for DP1 and CRTH2 is a major focus of drug discovery programs. The following table provides a summary of the binding affinities (Ki) and/or functional potencies (IC50) for several key antagonists.

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| DP1 Antagonists | ||||

| Laropiprant (MK-0524) | DP1 | Not Reported | Not Reported | [12] |

| Asapiprant (S-555739) | DP1 | 0.44 | Not Reported | |

| ONO-2550289 (Inverse Agonist) | DP1 | Not Reported | 1.1 (EC50) | [13] |

| ONO-3030297 (Inverse Agonist) | DP1 | Not Reported | 1.3 (EC50) | [13] |

| CRTH2 (DP2) Antagonists | ||||

| Fevipiprant (QAW039) | CRTH2 | Not Reported | Not Reported | [14] |

| Ramatroban | CRTH2 | Not Reported | Not Reported | [14] |

| AZD1981 | CRTH2 | Not Reported | Not Reported | [14] |

| CAY10471 | CRTH2 | Not Reported | Not Reported | [4] |

| Tetrahydroquinoline derivative 6 | CRTH2 | <10 | Not Reported | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tetranor-PGDM and its associated therapeutic targets.

Quantification of Urinary Tetranor-PGDM by Online SPE-LC-MS/MS

This protocol describes a high-throughput method for the simultaneous quantification of tetranor-PGDM in human urine.[2][15]

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 3000 rpm for 10 minutes at 4°C to remove particulates.

-

To 100 µL of supernatant, add an equal volume of an internal standard solution (e.g., tetranor-PGDM-d6 in water/acetonitrile).

-

Vortex mix for 10 seconds.

-

-

Online Solid-Phase Extraction (SPE):

-

Utilize a high-pressure liquid chromatography (HPLC) system equipped with an online SPE module.

-

SPE Column: Use a reversed-phase polymeric SPE column.

-

Loading: Inject the prepared urine sample onto the SPE column.

-

Washing: Wash the SPE column with a high-aqueous mobile phase (e.g., 95% water with 0.1% formic acid) to remove salts and polar interferences.

-

-

LC Separation:

-

Analytical Column: Use a C18 or phenyl-hexyl analytical column.

-

Elution from SPE and Transfer to Analytical Column: Elute the analytes from the SPE column onto the analytical column using a gradient of organic solvent (e.g., acetonitrile with 0.1% formic acid). A two-step peak focusing technique can be employed for better resolution of polar and non-polar analytes.[16]

-

Chromatographic Gradient: Run a suitable gradient to separate tetranor-PGDM from other urinary components.

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for tetranor-PGDM and its deuterated internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of tetranor-PGDM.

-

Calculate the concentration of tetranor-PGDM in the urine samples based on the peak area ratio of the analyte to the internal standard.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution. The reportable range for this assay is typically 0.2-40 ng/mL for tetranor-PGDM.[2][15]

-

H-PGDS Enzyme Inhibition Assay

This protocol outlines a method to screen for and characterize inhibitors of H-PGDS.[17][18]

Methodology:

-

Reagents and Materials:

-